5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid
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Overview
Description
5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid is a complex organic compound with the molecular formula C14H18O6. It is characterized by the presence of a hydrazinyl group attached to a pentanoic acid backbone, with a trimethoxyphenyl moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate, followed by the addition of glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under mild conditions.
Major Products
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted hydrazinyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-5-{4-(1H-pyrrol-1-yl)piperidino}-3-(3,4,5-trimethoxyphenyl)pentanoic acid
- 5-(4-methoxyanilino)-5-oxo-3-(3,4,5-trimethoxyphenyl)pentanoic acid
- 3,4,5-trimethoxyphenylacetic acid
Uniqueness
5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazinyl and trimethoxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
524932-38-5 |
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Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
5-oxo-5-[2-(3,4,5-trimethoxybenzoyl)hydrazinyl]pentanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-22-10-7-9(8-11(23-2)14(10)24-3)15(21)17-16-12(18)5-4-6-13(19)20/h7-8H,4-6H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
InChI Key |
MXLXLXVXCKGQEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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